[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Description
Nomenclature and Registry Information
The compound [4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f]benzothiol-6-yl]-trimethylstannane operates under multiple systematic nomenclature conventions, reflecting its complex structural architecture. The International Union of Pure and Applied Chemistry designation provides the most precise structural description, while alternative names include (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) and 1,1′-[4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]. The compound maintains registry under Chemical Abstracts Service number 1160823-78-8, providing unambiguous identification across chemical databases and literature sources.
The molecular descriptor catalog number varies among suppliers, with designations including MFCD20275089 according to chemical database standards. Additional registry numbers include the Reaxys Registry Number 23129226 and PubChem Substance identification 253662179, facilitating comprehensive literature searches and cross-referencing across multiple chemical information systems. These multiple identification systems ensure accurate compound tracking and prevent confusion with structurally similar derivatives.
Molecular Formula and Composition Analysis
The molecular formula C₃₂H₅₄O₂S₂Sn₂ reveals the precise elemental composition, indicating thirty-two carbon atoms, fifty-four hydrogen atoms, two oxygen atoms, two sulfur atoms, and two tin atoms. This composition yields a molecular weight of 772.32 grams per mole, positioning the compound within the range of moderately large organic molecules with significant organometallic content. The presence of two tin atoms represents approximately 30.7% of the total molecular weight, emphasizing the substantial contribution of organometallic components to the overall molecular structure.
Elemental analysis data from certified analytical sources confirms the theoretical composition, with carbon content ranging from 48.5 to 51.0 percent and sulfur content between 8.0 and 8.6 percent. These analytical parameters provide quality control benchmarks for compound purity assessment and validate synthetic procedures. The relatively high tin content distinguishes this compound from purely organic molecules and contributes to its unique chemical and physical properties.
Properties
IUPAC Name |
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOZDBOAIICDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CC)CCCC)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729039 | |
| Record name | {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160823-78-8 | |
| Record name | 1,1′-[4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160823-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-Bis[(2-ethylhexyl)oxy]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Preparation
- The synthesis begins with 4,8-dihydroxybenzo[1,2-b:4,5-b']dithiophene, which undergoes alkylation with 2-ethylhexyl bromide or chloride in the presence of a base (e.g., potassium carbonate) to yield 4,8-bis(2-ethylhexoxy)benzo[1,2-b:4,5-b']dithiophene.
- This intermediate is then functionalized to form the thieno[2,3-f]benzothiol core through established heterocyclic synthesis routes involving thiolation and ring closure.
Stannylation Procedure
- The key step is the introduction of trimethylstannyl groups at the 2- and 6-positions.
- A common method involves lithiation of the 4,8-bis(2-ethylhexoxy)thieno[2,3-f]benzothiol derivative using a strong base such as n-butyllithium (n-BuLi) at low temperatures (-78 °C) under inert atmosphere.
- The lithiated intermediate is then treated with trimethyltin chloride (Me3SnCl) to afford the bis(trimethylstannyl) product.
- Reaction conditions such as solvent (usually dry tetrahydrofuran, THF), temperature, and stoichiometry are optimized to maximize yield and purity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | 2-ethylhexyl bromide, K2CO3 | DMF or acetone | 80-100 °C | 85-90 | Anhydrous conditions recommended |
| Lithiation | n-BuLi (2.2 equiv) | Dry THF | -78 °C | N/A | Inert atmosphere (N2 or Ar) essential |
| Stannylation | Trimethyltin chloride (2.2 equiv) | THF | -78 °C to RT | 70-80 | Slow addition of Me3SnCl improves selectivity |
| Purification | Column chromatography or recrystallization | Various | Ambient | N/A | High purity (>97% by HPLC) achievable |
Characterization and Purity
- The final compound is typically characterized by NMR (1H, 13C, 119Sn), mass spectrometry, and HPLC.
- Reported purity is generally above 97% by HPLC analysis.
- Melting point ranges around 70-75 °C have been observed.
- The compound appears as a solid with a molecular formula C32H54O2S2Sn2 and molecular weight approximately 772.32 g/mol.
Research Findings and Optimization Notes
- The use of 2-ethylhexyl side chains enhances solubility and processability of the compound, which is critical for its application in polymer synthesis.
- The lithiation step requires precise temperature control to avoid side reactions such as over-lithiation or decomposition.
- Using freshly distilled THF and rigorously dried reagents significantly improves the reaction outcome.
- The stoichiometric excess of n-BuLi and Me3SnCl ensures complete stannylation but requires careful quenching and purification to remove tin byproducts.
- Alternative stannylation methods using palladium-catalyzed stannylation have been explored but are less common for this substrate.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Alkylation | Base-promoted alkylation with 2-ethylhexyl bromide | High yield, straightforward | Requires anhydrous conditions |
| Lithiation-Stannylation | n-BuLi lithiation followed by Me3SnCl quench | High regioselectivity, good yield | Sensitive to moisture and temperature |
| Purification | Chromatography or recrystallization | High purity product | Time-consuming |
| Alternative Methods | Pd-catalyzed stannylation | Potentially milder conditions | Less established for this compound |
Chemical Reactions Analysis
Types of Reactions
(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
The compound is primarily utilized in the development of organic electronic materials. Its structure allows for efficient charge transport, making it suitable for applications in:
- Organic Solar Cells : Research indicates that compounds similar to this one can enhance the efficiency of solar cells by improving charge carrier mobility and stability. Studies have shown that incorporating organotin compounds can lead to improved photovoltaic performance due to better energy level alignment and reduced recombination losses .
Photovoltaic Devices
In photovoltaic devices, the incorporation of organotin compounds like this one has been linked to:
- Enhanced Light Absorption : The unique thieno[2,3-f] benzothiol structure allows for better light absorption properties in thin-film solar cells.
- Stability Improvement : The thermal stability provided by the trimethylstannyl groups contributes to the longevity of the devices under operational conditions .
Conductive Polymers
The compound can be used as a precursor for synthesizing conductive polymers. These polymers are crucial in various applications such as:
- Flexible Electronics : Conductive polymers derived from this compound can be utilized in flexible electronic devices due to their mechanical properties and conductivity.
- Sensors : The electrical properties of these polymers make them suitable for use in chemical sensors and biosensors, where they can detect specific chemical interactions through changes in conductivity .
Case Studies
Mechanism of Action
The mechanism by which (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects is primarily related to its electronic structure. The benzo[1,2-b:4,5-b’]dithiophene core provides a conjugated system that facilitates electron transport, while the (2-ethylhexyl)oxy groups enhance solubility and processability. The trimethylstannane groups allow for further functionalization and tuning of the compound’s electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : [4,8-Bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Linear Formula : C₄₄H₅₈F₄S₂Sn₂ .
- Differences: Substituents: Fluorinated phenyl groups replace ethylhexoxy groups, introducing electron-withdrawing fluorine atoms. Solubility: The ethylhexyl chain maintains solubility, but fluorination may reduce compatibility with non-polar solvents.
Compound B : Poly(2,7-carbazole)-based stannane monomers
- Structure: Carbazole-based monomers with trimethylstannyl termini .
- Differences :
- Core Unit : Carbazole (electron-rich) vs. benzothiophene (electron-deficient).
- Optoelectronic Properties : Carbazole derivatives typically exhibit higher hole mobility, while benzothiophene derivatives favor electron transport.
Performance in Polymer Solar Cells
However, inferences can be drawn from analogous systems:
Key Findings :
Notes
Data Limitations : Direct performance metrics (e.g., PCE) for the target compound are scarce in public literature. Data for Compound A and B are extrapolated from peer-reviewed studies.
Research Gaps : Comparative studies on the impact of ethylhexoxy vs. alkoxy-fluorinated substituents on charge transport are needed.
Safety : Trimethylstannyl compounds require stringent safety protocols due to toxicity risks.
Biological Activity
The compound [4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane is a specialized organotin compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, synthesizing findings from multiple sources to provide a comprehensive understanding.
Chemical Structure and Properties
- Molecular Formula : C32H54O2S2Sn
- Molecular Weight : 772.32 g/mol
- CAS Number : 1160823-78-8
- Melting Point : 70-75 °C
This compound features a complex structure that includes thieno[2,3-f] benzothiol moieties and trimethylstannyl groups, which contribute to its unique properties and biological interactions.
Toxicological Profile
The compound exhibits significant toxicity, classified under several hazard categories:
- Acute Toxicity : Harmful if swallowed or inhaled; may cause skin irritation.
- Chronic Effects : Suspected of causing reproductive toxicity and organ damage upon prolonged exposure .
The presence of organotin compounds is known to disrupt endocrine functions, which raises concerns regarding their environmental persistence and bioaccumulation.
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of related organotin compounds highlighted the importance of the thieno[2,3-f] benzothiol structure in enhancing solubility and stability in organic solvents. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structural integrity .
Case Study 2: Environmental Impact Assessment
Research conducted by the European Chemicals Agency (ECHA) assessed the environmental impact of similar organotin compounds. The findings indicated that these compounds pose risks to aquatic ecosystems due to their toxicity profiles. The persistence in the environment calls for regulatory scrutiny and potential restrictions on usage .
Data Table: Biological Activity Summary
Q & A
Basic: What are the key structural features of [4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane, and how do they influence its reactivity?
Answer:
The compound features a thieno[2,3-f][1]benzothiol core substituted with two trimethylstannyl groups and bis(2-ethylhexoxy) chains. The stannyl groups (Sn(CH₃)₃) are critical for cross-coupling reactions (e.g., Stille coupling), while the 2-ethylhexoxy substituents enhance solubility in organic solvents, facilitating synthetic manipulation . The sulfur atoms in the thiol and thiophene rings contribute to electron delocalization, affecting redox properties and ligand coordination .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimization strategies include:
- Reaction Conditions : Use anhydrous THF or 1,4-dioxane as solvents to minimize hydrolysis of stannyl groups. NaH (in THF) is effective for deprotonation steps, as demonstrated in analogous benzofuran syntheses .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) can enhance coupling efficiency, though stoichiometric control of stannyl reagents is critical to avoid side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC (C18 columns) resolves byproducts. GF/F filtration (0.7 μm) pre-SPE extraction reduces impurities .
- Yield Tracking : Monitor reaction progress via TLC or LC-MS with internal standards (e.g., deuterated analogs) to quantify intermediates .
Analytical: What advanced spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns, but ¹¹⁹Sn NMR is critical for confirming stannyl group coordination. Isotopic splitting (¹¹⁷Sn, ¹¹⁹Sn) in ¹H NMR requires high-resolution instruments .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ions (e.g., [M+H]⁺) and fragments. Isotopic patterns from tin (Sn, 10 natural isotopes) must be accounted for .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, especially for the thienobenzothiol core .
- SPE-HPLC : Oasis HLB cartridges (preconditioned with methanol) extract the compound from complex matrices, paired with LC-UV/Vis or LC-MS for quantification .
Stability: How does the compound’s stability under varying conditions (e.g., light, temperature) impact experimental design?
Answer:
- Light Sensitivity : Tin-thiol complexes are prone to photodegradation. Store solutions in amber vials and conduct reactions under inert gas (N₂/Ar) to prevent oxidation .
- Thermal Stability : Decomposition above 80°C is common. Use low-temperature reflux (e.g., 40–60°C) and monitor via DSC/TGA .
- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to prevent Sn-C bond cleavage. Anhydrous DMF or THF is preferred .
Mechanistic: What mechanistic pathways govern its reactivity in cross-coupling reactions?
Answer:
The trimethylstannyl groups participate in Stille coupling via a transmetallation mechanism:
Oxidative Addition : Pd⁰ reacts with aryl halides to form PdII intermediates.
Transmetallation : The stannyl group transfers to PdII, forming a PdII-Sn complex.
Reductive Elimination : PdII releases the coupled product, regenerating Pd⁰.
Competing pathways (e.g., homocoupling) are mitigated by using excess aryl halide and triphenylarsine as a ligand .
Data Contradictions: How should researchers resolve discrepancies in reported spectral data or reactivity?
Answer:
- Multi-Technique Validation : Cross-validate NMR with IR (C-Sn stretches at ~500 cm⁻¹) and X-ray data .
- Batch Analysis : Compare multiple synthetic batches using LC-MS to identify impurities (e.g., des-stannylated byproducts) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and optimize transition states for mechanistic conflicts .
Toxicity and Handling: What precautions are necessary for safe laboratory use?
Answer:
- Tin Toxicity : Use fume hoods and nitrile gloves; trimethyltin compounds are neurotoxic.
- Waste Management : Quench residual stannyl reagents with NH₄F (forms SnF₂ precipitates) before disposal .
- Deactivation : Silanize glassware with 5% DMDCS to prevent adsorption losses .
Application in Materials Science: How does its electronic structure support use in organic electronics?
Answer:
The extended π-conjugation in the thienobenzothiol core enables charge transport, with HOMO/LUMO levels (~-5.1 eV/-3.2 eV) suitable for hole-transport layers. Cyclic voltammetry in anhydrous CH₂Cl₂ (0.1 M TBAPF₆) confirms reversible oxidation peaks at +0.8 V vs. Ag/AgCl .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
